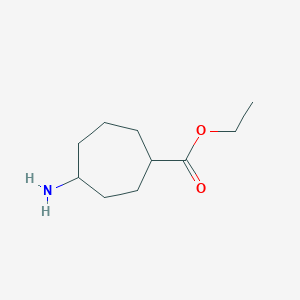

Ethyl 4-aminocycloheptane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-aminocycloheptane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)8-4-3-5-9(11)7-6-8/h8-9H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXSSGKCVPPKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminocycloheptane-1-carboxylate typically involves the following steps:

Cycloheptanone to Cycloheptanone Oxime: Cycloheptanone is reacted with hydroxylamine hydrochloride in the presence of a base to form cycloheptanone oxime.

Beckmann Rearrangement: The cycloheptanone oxime undergoes Beckmann rearrangement in the presence of an acid catalyst to yield 4-aminocycloheptanone.

Esterification: The 4-aminocycloheptanone is then esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminocycloheptane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Ethyl 4-aminocycloheptane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-aminocycloheptane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Cycloalkane Carboxylate Esters

The closest structural analogs in the evidence include:

- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: A cyclobutane derivative with a methyl ester and methylamino group.

- Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride: A cyclopentane analog with similar substituents.

Key differences include:

- Ring size: Ethyl 4-aminocycloheptane-1-carboxylate (7-membered ring) vs. cyclobutane (4-membered) and cyclopentane (5-membered) derivatives.

- Substituents : The ethyl ester group in the target compound may confer different solubility and reactivity compared to methyl esters in analogs.

Physicochemical Properties

- NMR Data : The cyclobutane derivative () shows distinct signals for the methyl ester (δ 3.82 ppm) and aromatic protons (δ 7.48–7.12 ppm). Ethyl esters typically exhibit characteristic triplet (CH3) and quartet (CH2) signals near δ 1.2–1.4 ppm and δ 4.1–4.3 ppm, respectively.

Data Table: Comparative Analysis of Cycloalkane Carboxylate Esters

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

- Ring Size Effects : Larger cycloheptane rings may exhibit enhanced solubility in organic solvents (e.g., ethyl acetate) compared to smaller, more rigid rings .

- Synthetic Challenges : Cycloheptane derivatives may require longer reaction times or higher temperatures due to reduced ring strain, contrasting with cyclobutane systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-aminocycloheptane-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Michael addition reactions, analogous to cyclohexene derivatives. For example, chalcone derivatives react with ethyl acetoacetate in alkaline conditions (e.g., 10% NaOH in ethanol) under reflux, followed by crystallization . Optimization involves adjusting solvent polarity, reaction time, and base concentration to improve yield. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses programs like APEX2, while structure solution and refinement rely on SHELXS97 and SHELXL97 . Key parameters include bond lengths, angles, and torsion angles. For example, cyclohexene rings in similar compounds exhibit puckering conformations (e.g., envelope or half-chair) with Cremer-Pople parameters (Q, θ, φ) calculated to describe ring distortion .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodology :

- 1H/13C NMR : Assign signals based on coupling patterns and integration (e.g., ethyl ester protons at δ ~4.1–4.3 ppm, cycloheptane protons at δ ~1.5–2.5 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹, NH₂ bend at ~1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight via molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How do conformational dynamics of the cycloheptane ring influence the compound’s reactivity and intermolecular interactions?

- Methodology : Conformational analysis via SC-XRD reveals puckering parameters (e.g., Q = 0.477 Å, θ = 57.3° for envelope conformers) . Computational tools like density functional theory (DFT) can model energy-minimized conformers. Mercury software visualizes packing motifs and hydrogen-bonding networks (e.g., C–H···O interactions stabilizing crystal lattices) .

Q. What strategies resolve contradictions in crystallographic data, such as disorder in asymmetric units?

- Methodology : Disorder modeling in SHELXL partitions occupancy ratios (e.g., 68.4:31.6 in molecule A of a cyclohexene derivative) . Refinement constraints (e.g., ISOR, SIMU) stabilize anisotropic displacement parameters. Cross-validation via R-factor convergence (< 0.05) and residual electron density maps ensures reliability .

Q. How can computational methods predict the compound’s bioactivity, and what structural analogs inform these predictions?

- Methodology : Quantitative structure-activity relationship (QSAR) models compare substituent effects. For example:

Q. What statistical approaches validate experimental data reproducibility in multi-step syntheses?

- Methodology : Use ANOVA to compare yields across batches. For example, a synthesis yielding 80% ± 3% (n=5) indicates robustness . Error propagation analysis quantifies uncertainties in NMR integration or chromatographic purity measurements .

Data Presentation Guidelines

- Tables : Include raw crystallographic data (e.g., unit cell parameters, R-factors) and processed statistical outputs.

- Figures : Label key NMR/IR peaks and highlight intermolecular interactions in Mercury-rendered crystal structures .

- Ethics : Adhere to IUCr standards for data deposition in electronic archives (e.g., CCDC numbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.